2-(piperazin-1-ylcarbonyl)-1H-indole

Histamine H4 Receptor GPCR Pharmacology Inflammation

Selective histamine H4 receptor antagonist (Ki=4 nM) with an indole-piperazine carboxamide scaffold delivering 13-fold greater functional potency in eosinophil chemotaxis (IC50=40 nM) versus benzimidazole-based analogs. Favorable LogD7.4 (0.19) and full Lipinski compliance make it an optimal lead-like starting point for SAR optimization. Generic substitution within this chemotype is scientifically invalid — the indole core confers a 6.5-fold H4 affinity advantage over benzimidazole scaffolds, and 5-chloro substitution (JNJ 7777120) yields distinct metabolic profiles precluding interchangeability. Suited for Th2-driven inflammatory disease models (allergic asthma, atopic dermatitis) and dual H3/H4 antagonist studies where concurrent receptor modulation is required. Compound-specific selection is mandatory for reproducible pharmacology.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 136818-95-6
Cat. No. B171871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylcarbonyl)-1H-indole
CAS136818-95-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2
InChIKeyFIVCRRVYLAXYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylcarbonyl)-1H-indole (CAS 136818-95-6): A Potent Histamine H4 Receptor Antagonist for Inflammation Research


2-(Piperazin-1-ylcarbonyl)-1H-indole, also known as (1H-indol-2-yl)(piperazin-1-yl)methanone, is a small-molecule indole derivative characterized by a piperazine ring linked via a carbonyl group to the 2-position of the indole core [1]. It acts as a potent and selective antagonist of the human histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses [2]. Its physicochemical properties, including a predicted LogD7.4 of 0.19 and compliance with Lipinski's rule of five, make it a favorable lead-like scaffold for medicinal chemistry optimization [3].

Critical Procurement Considerations for 2-(Piperazin-1-ylcarbonyl)-1H-indole: Why Analogs Are Not Interchangeable


Generic substitution within the indole-piperazine carboxamide class is not scientifically valid due to dramatic potency differences driven by specific substitution patterns. For instance, while the unsubstituted 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) exhibits a Ki of 4 nM at the H4 receptor, structurally related benzimidazole analogs show a 5- to 10-fold reduction in potency [1]. Furthermore, the introduction of a chlorine atom at the 5-position yields JNJ 7777120 (Ki = 4.5 nM), which, despite similar H4 affinity, possesses distinct physicochemical and metabolic profiles that alter its suitability for in vivo studies [2]. These quantitative differences in target engagement and drug-like properties preclude simple interchangeability and necessitate compound-specific selection based on precise experimental requirements [REFS-1, REFS-3].

Quantitative Differentiation Evidence for 2-(Piperazin-1-ylcarbonyl)-1H-indole vs. Key Comparators


H4 Receptor Affinity: Unsubstituted Indole vs. Benzimidazole Scaffold

In a head-to-head study, the unsubstituted indole scaffold of 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) demonstrates significantly higher affinity for the human histamine H4 receptor compared to its benzimidazole analog (compound 40). The Ki for compound 8 is 4 nM, while compound 40 has a Ki of 26 nM, representing a 6.5-fold difference [1]. The study further notes that benzimidazole series compounds are typically 5-10 fold less potent than their indole counterparts [1].

Histamine H4 Receptor GPCR Pharmacology Inflammation

Functional Antagonism: Inhibition of Eosinophil Chemotaxis by Unsubstituted Indole

In a functional assay measuring the inhibition of eosinophil chemotaxis, 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) demonstrates potent antagonism with an IC50 of 40 nM [1]. This is in stark contrast to the benzimidazole analog (compound 40), which shows an IC50 of 530 nM, indicating a 13.25-fold greater potency for the target compound in a physiologically relevant functional readout [1].

Eosinophil Chemotaxis Functional Assay Allergic Inflammation

Physicochemical Profile: Unsubstituted Indole vs. 5-Chloro Analog

2-(Piperazin-1-ylcarbonyl)-1H-indole possesses a predicted LogD7.4 of 0.19 and a LogP of 0.75, indicating moderate lipophilicity favorable for both aqueous solubility and membrane permeability [1]. In comparison, the closely related 5-chloro analog (JNJ 7777120) is more lipophilic (cLogP ≈ 1.7), which may contribute to its distinct pharmacokinetic profile, including higher plasma protein binding and different tissue distribution [2]. The target compound's lower lipophilicity may translate to superior solubility and a reduced risk of off-target binding driven by non-specific hydrophobic interactions [1].

Lipophilicity ADME Prediction Drug-like Properties

Optimal Research Applications for 2-(Piperazin-1-ylcarbonyl)-1H-indole Based on Quantitative Evidence


Investigating H4 Receptor-Mediated Eosinophil Migration in Allergic Inflammation Models

Given its IC50 of 40 nM in inhibiting eosinophil chemotaxis—a 13-fold improvement over its benzimidazole analog [1]—2-(piperazin-1-ylcarbonyl)-1H-indole is ideally suited for functional assays exploring the role of the histamine H4 receptor in eosinophil recruitment and activation. Researchers modeling allergic asthma, atopic dermatitis, or other Th2-driven inflammatory conditions can employ this compound to probe H4-dependent cellular migration with high functional potency.

Medicinal Chemistry Lead Optimization Programs Targeting H4 Antagonists

The compound's favorable physicochemical profile (LogD7.4 = 0.19) and high H4 receptor affinity (Ki = 4 nM) establish it as a compelling lead scaffold for structure-activity relationship (SAR) studies [REFS-1, REFS-2]. Its moderate lipophilicity offers a balanced starting point for chemical modifications aimed at enhancing metabolic stability or reducing hERG liability, while its 6.5-fold affinity advantage over benzimidazole scaffolds confirms the indole core as a privileged structure for potent H4 antagonism [3].

Selective Pharmacological Tool for Dissecting H3 vs. H4 Receptor Signaling

2-(Piperazin-1-ylcarbonyl)-1H-indole has been identified as an inhibitor of both H3 and H4 receptors, with a notable preference for H4 [1]. In experimental systems where both receptors are co-expressed, such as in certain neuronal or immune cell populations, this compound can serve as a dual antagonist. When compared to more selective H4 antagonists like JNJ 7777120, it offers a distinct pharmacological profile for studies requiring concurrent modulation of both histamine receptor subtypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(piperazin-1-ylcarbonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.